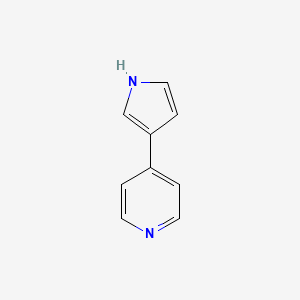
4-(1H-吡咯-3-基)吡啶
描述
The compound "4-(1H-Pyrrol-3-yl)pyridine" is a heterocyclic compound that features both pyrrole and pyridine rings. This structure is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The pyrrole and pyridine units are known to contribute to the binding affinity of molecules to biological targets and can also influence the electronic properties of materials .
Synthesis Analysis
The synthesis of heterocyclic compounds like "4-(1H-Pyrrol-3-yl)pyridine" often involves multi-step reactions. For instance, the synthesis of related pyrrolidine derivatives can be achieved through reactions such as the three-component reaction used to prepare 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, which can further react with amines to yield pyrrolidine-2,3-dione derivatives . Additionally, the construction of multisubstituted pyrano[2,3-c]pyrrolidines from 4-pyrones and azomethine ylides via a 1,3-dipolar cycloaddition reaction demonstrates the chemoselectivity and versatility of synthetic methods available for such heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of compounds related to "4-(1H-Pyrrol-3-yl)pyridine" has been elucidated using various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction has been employed to determine the crystal structures of several pyrrolidine and pyridine derivatives, revealing details such as bond lengths, angles, and overall molecular conformation . These studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule and can provide insights into the compound's reactivity and properties.
Chemical Reactions Analysis
Compounds containing the pyrrolidine and pyridine moieties can participate in a range of chemical reactions. For example, the pyrrolidine ring can be involved in nucleophilic substitution reactions and Suzuki reactions, as seen in the synthesis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . The reactivity of such compounds can be influenced by the presence of substituents on the rings, which can activate or deactivate the molecule towards certain reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(1H-Pyrrol-3-yl)pyridine" and its derivatives can be studied through various techniques. Mass spectrometry, infrared spectroscopy, and NMR spectroscopy are commonly used to investigate the molecular weight, functional groups, and chemical environment of the atoms within the molecule . Additionally, computational studies such as density functional theory (DFT) can predict the electronic structure, molecular electrostatic potentials, and frontier molecular orbitals, which are important for understanding the chemical behavior and potential applications of the compound .
科学研究应用
质子转移研究
与4-(1H-吡咯-3-基)吡啶相关的化合物的一个显著应用是在质子转移研究中。例如,2-(1H-吡唑-5-基)吡啶(PPP)及其衍生物已被研究,因其独特的能力展示了三种类型的光反应,包括激发态分子内和分子间双质子转移,这在光化学领域具有极大的兴趣 (Vetokhina et al., 2012)。
导电聚合物开发
另一个研究应用是合成导电聚合物。例如,1,4-双(吡咯-2-基)苯等相关结构的化合物已被用于开发导电聚合物,这对电子学和材料科学至关重要。这些聚合物是通过电聚合合成的,展示了它们在创造稳定导电材料方面的潜力 (Sotzing et al., 1996)。
阴离子受体开发
对类似于4-(1H-吡咯-3-基)吡啶的3,4-二氟-1H-吡咯衍生物的研究已经导致中性阴离子受体的创造。这些受体对某些阴离子(如氟化物和二氢磷酸根)具有增强的亲和力,并可用作这些离子的传感器,展示了它们在分析化学中的潜力 (Anzenbacher et al., 2000)。
配位化学和发光
与4-(1H-吡咯-3-基)吡啶具有结构相似性的吡咯并[3,4-c]吡啶衍生物已被研究其生物活性和在治疗疾病中的潜力。此外,这些衍生物在配位化学中以形成发光镧系化合物而显著,这在生物成像和传感应用中具有价值 (Wójcicka & Redzicka, 2021)。
制药研究
在制药研究中,如1H-吡咯并[2,3-b]吡啶等化合物已被合成并在实验模型中评估其抗癌活性,展示了吡咯-吡啶衍生物在药物开发中的潜力 (Carbone et al., 2013)。
安全和危害
未来方向
The future directions for research on 4-(1H-Pyrrol-3-yl)pyridine and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The influence of different substituents on the pyrrolidine ring on biological activity could also be a focus of future research .
属性
IUPAC Name |
4-(1H-pyrrol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOADNXUWSUZTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506173 | |
| Record name | 4-(1H-Pyrrol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrrol-3-yl)pyridine | |
CAS RN |
76304-56-8 | |
| Record name | 4-(1H-Pyrrol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrrol-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



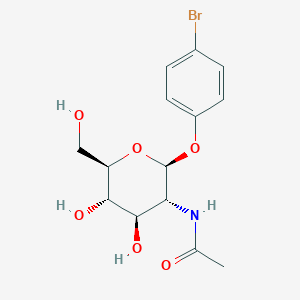
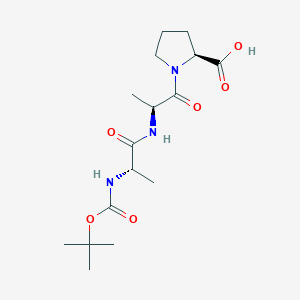
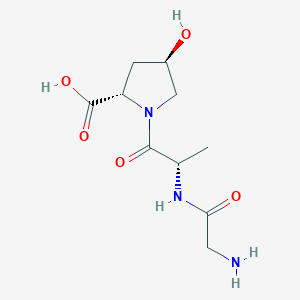

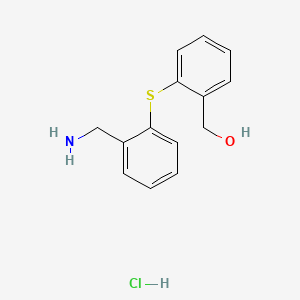
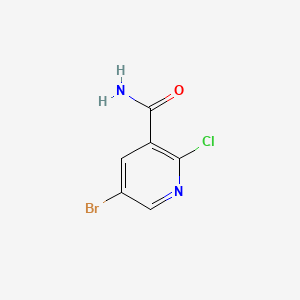
![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol](/img/structure/B1280507.png)
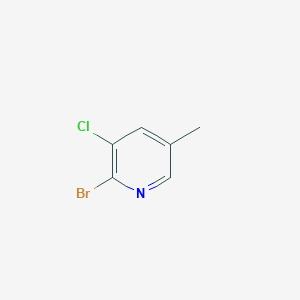
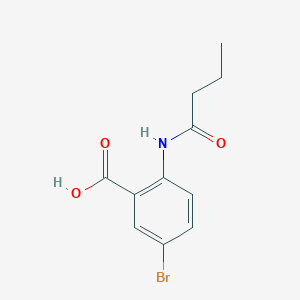
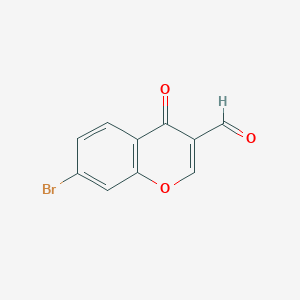
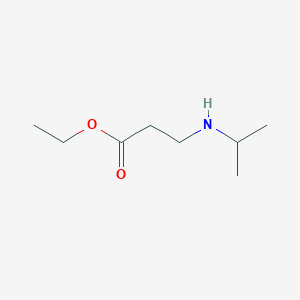
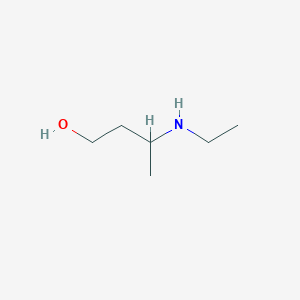
![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)
